Casegravol

Übersicht

Beschreibung

Casegravol (also known as Cetirizine) is an antihistamine drug used to treat allergies, hay fever, and other conditions. It is a second-generation H1-receptor antagonist, which means it blocks the effects of histamine, a chemical responsible for many allergic reactions. Casegravol is available in oral tablets, oral syrup, and chewable tablets. It is also available for over-the-counter use in some countries, and is used to treat a variety of conditions, including allergic rhinitis, allergic conjunctivitis, chronic urticaria, and other allergic skin conditions.

Wissenschaftliche Forschungsanwendungen

Hypothesis Generation and Theory Building : Case studies can contribute significantly to scientific development by generating hypotheses, aiding in theory building, and exemplifying exemplars in social science research (Flyvbjerg, 2006).

Methodological Significance in Clinical Practice : In clinical practice, case studies can improve scientific yield when methodological alternatives are unavailable, although they cannot replace experimentation (Kazdin, 1981).

Documenting Individualized Outcomes in Rehabilitation : Case studies, single-subject research, and N of 1 randomized clinical trials are methods of scientific inquiry applied to individuals or small groups, particularly useful in documenting individualized outcomes and supporting rehabilitation interventions (Backman & Harris, 1999).

Enhancing Knowledge in Operations Management : Case study research in operations management can enhance understanding of how systems work by exploring real-world conditions, ensuring maximum measurement reliability, and validating theories (McCutcheon & Meredith, 1993).

Applications in Occupational Therapy : Case study research offers a scientific methodology that can be used to understand and develop occupational therapy practice (Salminen, Harra, & Lautamo, 2006).

Wirkmechanismus

Target of Action

Casegravol, a monomeric coumarin, is primarily targeted towards cancer cells, specifically human gastric adenocarcinoma (MK-1), human uterus carcinoma (HeLa), and murine melanoma (B16F10) cells . These cells are the primary targets due to their susceptibility to the anti-proliferative activity of Casegravol .

Mode of Action

It is known that casegravol exhibits anti-cell proliferation activity . This suggests that it may interact with its targets (cancer cells) by inhibiting their proliferation, thereby limiting the growth and spread of the cancer .

Biochemical Pathways

Given its anti-proliferative activity, it is likely that casegravol interferes with the pathways involved in cell cycle regulation and proliferation

Result of Action

The primary result of Casegravol’s action is the inhibition of cell proliferation in certain types of cancer cells . This anti-proliferative activity can potentially limit the growth and spread of these cancers, making Casegravol a promising compound for cancer research .

Eigenschaften

IUPAC Name |

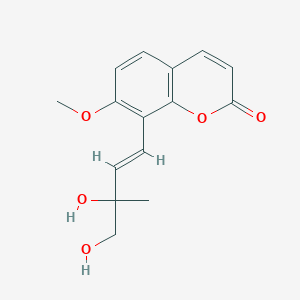

8-[(E)-3,4-dihydroxy-3-methylbut-1-enyl]-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-15(18,9-16)8-7-11-12(19-2)5-3-10-4-6-13(17)20-14(10)11/h3-8,16,18H,9H2,1-2H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVRFNCLKCYMPH-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C=CC1=C(C=CC2=C1OC(=O)C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CO)(/C=C/C1=C(C=CC2=C1OC(=O)C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Casegravol | |

CAS RN |

74474-76-3 | |

| Record name | 2H-1-Benzopyran-2-one, 8-((1E)-3,4-dihydroxy-3-methyl-1-butenyl)-7-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074474763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

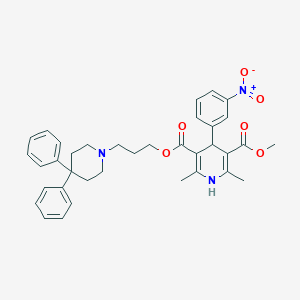

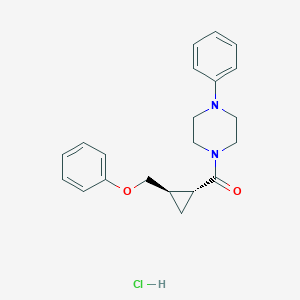

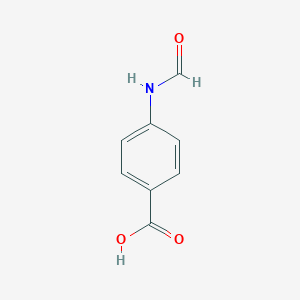

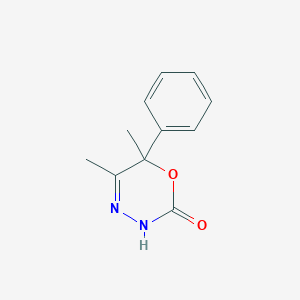

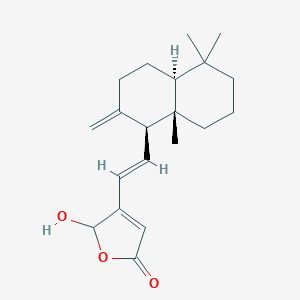

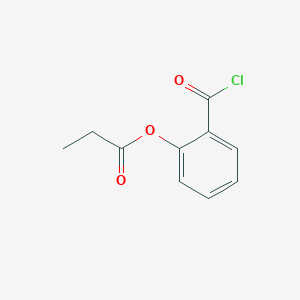

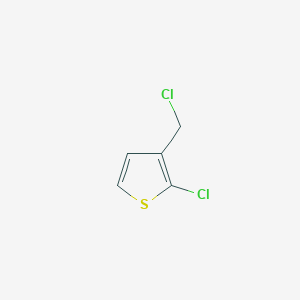

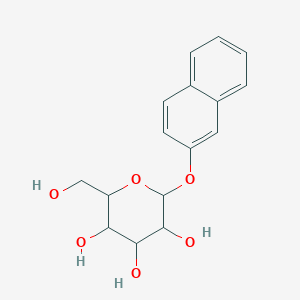

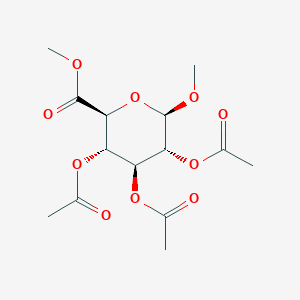

Feasible Synthetic Routes

Q & A

Q1: What is Casegravol and where is it found?

A: Casegravol is a natural coumarin compound. It has been isolated from several plant sources, including Citrus plant roots and Micromelum falcatum .

Q2: What are the known biological activities of Casegravol?

A: While Casegravol itself hasn't been extensively studied for its biological activities, a study found that a related compound, Casegravol isovalerate, was differentially expressed in the plasma of rats that received Moro orange juice. This suggests a potential role in metabolic pathways related to cardiac remodeling, inflammation, oxidative stress, and membrane integrity . Further research is needed to confirm these findings and explore the specific activities of Casegravol.

Q3: Have any derivatives of Casegravol been identified?

A3: Yes, researchers have identified several derivatives of Casegravol, including:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B22625.png)